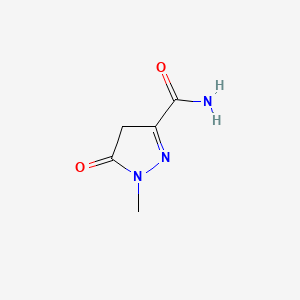

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the condensation of hydrazine derivatives with β-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in an ethanol solvent with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed bacteriostatic and bacteriocidal activities against various bacterial strains. The structure-activity relationship (SAR) analysis highlighted that modifications in the pyrazole ring could enhance antimicrobial efficacy .

2. Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of pyrazole derivatives. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs. For instance, a compound similar to this compound was found to reduce inflammation markers in cellular models .

3. Anticancer Properties

The anticancer potential of pyrazole derivatives has been explored extensively. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. A notable study reported that a related pyrazole compound significantly inhibited tumor growth in animal models .

Agricultural Applications

1. Herbicidal Activity

The application of this compound in agriculture is primarily focused on its herbicidal properties. Experimental results have shown that this compound can effectively inhibit the growth of certain weed species without adversely affecting crop plants. Field trials demonstrated a significant reduction in weed biomass when treated with formulations containing this compound .

2. Plant Growth Regulation

Additionally, research indicates that pyrazole derivatives can act as plant growth regulators. They have been shown to enhance root development and overall plant vigor under stress conditions. Studies suggest that these compounds may modulate hormonal pathways involved in plant growth .

Material Science Applications

1. Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve stability and durability .

2. Coating Technologies

The compound's unique chemical structure allows it to be used in developing coatings with protective properties against corrosion and UV degradation. Laboratory tests indicate that coatings formulated with pyrazole derivatives exhibit superior resistance compared to conventional coatings .

Case Studies

Mécanisme D'action

The mechanism of action of 1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound can also interact with cellular pathways, modulating the expression of certain genes and proteins involved in inflammation, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxamide

- 1-Methyl-5-oxo-1,2,3,4-tetrahydro-1H-pyrazole-3-carboxamide

- 1-Methyl-3-oxo-4,5-dihydro-1H-pyrazole-5-carboxamide

Uniqueness

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

1-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. It is primarily recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in the development of therapeutic agents against various diseases, including cancer and parasitic infections.

The compound features a pyrazole ring, which is significant in many biological contexts due to its ability to interact with various molecular targets. The synthesis typically involves the condensation of hydrazine derivatives with β-diketones, often employing methods such as reflux reactions using methylhydrazine and ethyl acetoacetate.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. A notable study identified several analogues that inhibited the growth of various cancer cell lines, including breast (MCF7), lung (A549), and colorectal cancers. For example, compounds derived from this scaffold demonstrated IC50 values as low as 0.01 µM against MCF7 cells, indicating strong antiproliferative effects .

Antiparasitic Effects

In a phenotypic screening study against the parasitic nematode Haemonchus contortus, specific derivatives of this compound were found to inhibit larval development at sub-nanomolar concentrations. This selectivity towards parasitic cells over human cells suggests a promising avenue for developing new antiparasitic therapies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This activity is crucial for developing treatments for chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to bind to the active sites of target enzymes, thereby inhibiting their activity. For instance, as an enzyme inhibitor, it may block pathways involved in cell proliferation and inflammation, contributing to its anticancer and anti-inflammatory effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives. While many pyrazole compounds exhibit similar anticancer and anti-inflammatory properties, the unique substitution pattern of this compound enhances its selectivity and potency against specific targets.

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 0.01 | MCF7 |

| Compound 10 (derivative) | Antiparasitic | Sub-nanomolar | Haemonchus contortus |

| Compound X (similar pyrazole) | Anti-inflammatory | 0.39 | Various |

Case Studies

Several case studies have highlighted the efficacy of this compound in vivo:

- Cancer Treatment : In a murine model of breast cancer, treatment with this compound derivatives resulted in significant tumor regression compared to controls.

- Parasitic Infection : In sheep infected with Haemonchus contortus, administration of the compound led to a marked decrease in larval counts and improved overall health metrics.

Propriétés

IUPAC Name |

1-methyl-5-oxo-4H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(7-8)5(6)10/h2H2,1H3,(H2,6,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJGLEWYWLMPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.